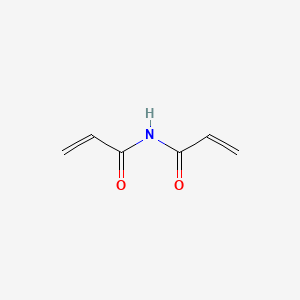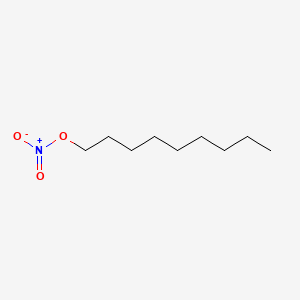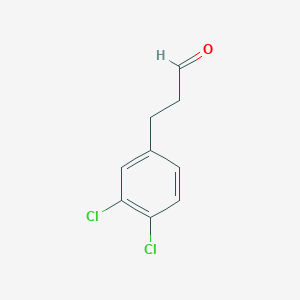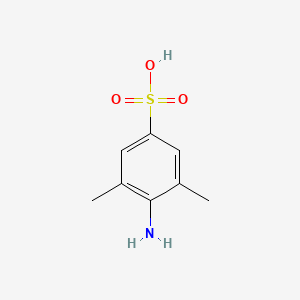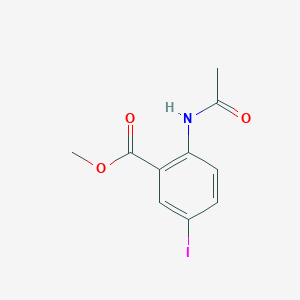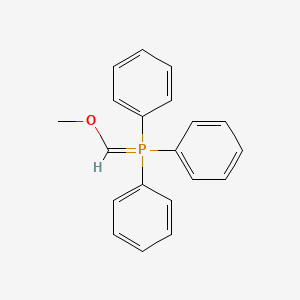
(Methoxymethylene)triphenylphosphorane
Overview
Description
(Methoxymethylene)triphenylphosphorane is a Wittig reagent used in organic synthesis. It plays a crucial role in the Wittig reaction , which involves the transformation of aldehydes and ketones into substituted alkenes. The reagent is generally prepared and used in situ (meaning it is generated just before use). Notably, it exhibits a blood-red color , indicative of destabilized ylides .
Synthesis Analysis
The preparation of (Methoxymethylene)triphenylphosphorane involves the reaction of triphenylphosphine with chloromethyl methyl ether . This process generates the desired reagent, which is essential for subsequent reactions .
Molecular Structure Analysis
The molecular formula of (Methoxymethylene)triphenylphosphorane is C20H20OPCl . Its structure consists of a triphenylphosphonium cation (Ph₃P⁺) linked to a chloromethyl group (CH₂OCH₃) .
Chemical Reactions Analysis
- Wittig Reaction : The primary application of this reagent is in the Wittig reaction. It reacts with aldehydes and ketones, leading to the formation of substituted alkenes . Notable examples include the synthesis of:
Physical And Chemical Properties Analysis
Scientific Research Applications
Extension of Carbohydrate Chains
- The action of (methoxymethylene)triphenylphosphorane on specific aldehydosugars leads to unsaturated sugars, demonstrating a method for one-carbon chain extension in carbohydrates (Tronchet, Doelker, & Baehler, 1969).
Synthesis of Ketenes and Phosphoranes
- (Methoxymethylene)triphenylphosphorane is utilized in the synthesis of (triphenylphosphoranylidene)ketene, demonstrating its role in the formation of ketenes and related compounds (Schobert, 2005).
Improved Selectivity in Wittig Reactions
- The compound shows potential in improving E-selectivity in Wittig reactions with alpha-alkoxyaldehydes and sugar lactols, leading to E-alpha, beta-unsaturated esters with high selectivity and yields (Harcken & Martín, 2001).
Synthesis of Cyclopentenones
- It reacts with diacylethylenes to produce cyclopentenones, indicating its use in synthetic organic chemistry for the production of complex cyclic compounds (Hatanaka, Himeda, Tanaka, & Ueda, 1995).
Role in Antitumor Compounds Synthesis
- (Methoxymethylene)triphenylphosphorane derivatives are involved in the synthesis of certain antitumor compounds, indicating its potential in medicinal chemistry (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
Reactions with Naphthoquinones
- Its reaction with substituted naphthoquinones leads to the formation of pyrroline-ylidphosphoranes, showcasing its versatility in organic synthesis (Boulos & Arsanious, 1997).
Mechanism of Action
properties
IUPAC Name |
methoxymethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYROHZMICXBUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282268 | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20763-19-3 | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20763-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)


